molecular formula C7H4FNO B2924142 4-Fluorofuro[3,2-c]pyridine CAS No. 2248386-86-7

4-Fluorofuro[3,2-c]pyridine

Cat. No.: B2924142
CAS No.: 2248386-86-7
M. Wt: 137.113
InChI Key: IHSOTEMPLJEZAC-UHFFFAOYSA-N
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Description

4-Fluorofuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The presence of a fluorine atom at the 4-position of the furan ring imparts unique chemical and physical properties to the molecule. Furopyridines, including this compound, are of significant interest in medicinal chemistry due to their potential biological activities and their structural similarity to naturally occurring compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorofuro[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoropyridine with furan-2-carbaldehyde in the presence of a base such as potassium carbonate can lead to the formation of this compound. The reaction typically requires heating and may be carried out in a solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent production. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluorofuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions. Conditions may include the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or an aldehyde .

Scientific Research Applications

4-Fluorofuro[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorofuro[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

  • Furo[2,3-c]pyridine
  • Furo[3,2-b]pyridine
  • Furo[2,3-b]pyridine

Uniqueness

4-Fluorofuro[3,2-c]pyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. The fluorine atom can influence the compound’s lipophilicity, solubility, and ability to interact with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4-fluorofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSOTEMPLJEZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248386-86-7
Record name 4-fluorofuro[3,2-c]pyridine
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